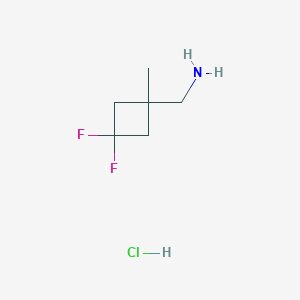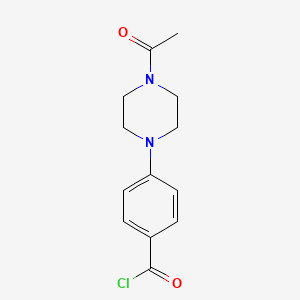
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1355334-49-4. It has a molecular weight of 303.4 . The IUPAC name for this compound is tert-butyl 3-benzyl-3-formyl-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 . This compound contains a total of 48 bonds, including 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 303.4 . The compound is solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Stereoselective Syntheses
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, including those substituted at the 3-position, undergo reactions to yield tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process involves a stereoselective synthesis that can produce cis and trans isomers, highlighting the compound's utility in creating structurally diverse piperidine derivatives (Boev et al., 2015).
Synthesis of Protein Tyrosine Kinase Inhibitors
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as a crucial intermediate in synthesizing novel protein tyrosine kinase inhibitors like CP-690550. The synthesis involves a multi-step process starting from readily available reagents, showcasing the compound's importance in medicinal chemistry and drug development (Chen Xin-zhi, 2011).
Anticancer Drug Intermediates
The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound underscores its role in the synthesis of potential anticancer agents (Binliang Zhang et al., 2018).
CDK9 Inhibitors and Ibrutinib Synthesis
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives are utilized in treating tumor viruses. This research highlights a synthesis route for key intermediates in synthesizing CDK9 inhibitors and Ibrutinib, providing valuable references for the synthesis of these therapeutic agents (Xiaohan Hu et al., 2019).
Computational Studies on Electronic Properties
Computational studies on tert-butyl 4-formylpiperidine-1-carboxylate explored the effects of green solvents on its electronic properties and reactivity. This research contributes to understanding how solvents can influence the molecular characteristics of such compounds, impacting their applications in various chemical reactions (M. Vimala et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPBCSKYPTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



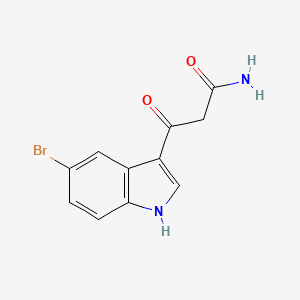
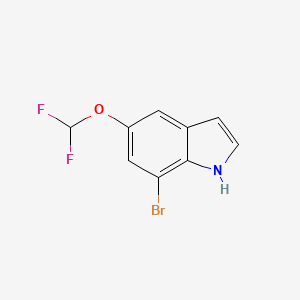
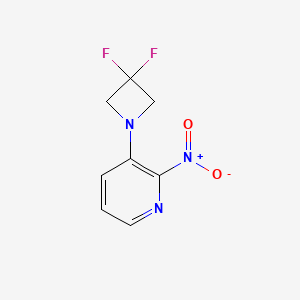
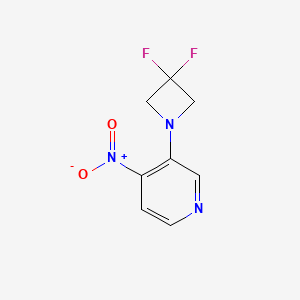
![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
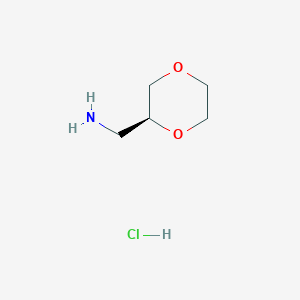

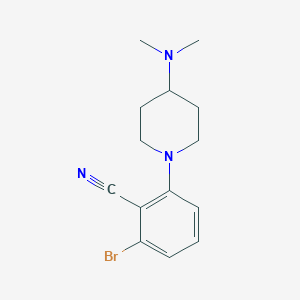



![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
